molecular formula C26H25N3O2 B3292799 1-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid CAS No. 881040-45-5

1-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid

Cat. No.: B3292799
CAS No.: 881040-45-5
M. Wt: 411.5 g/mol
InChI Key: LWGPYVKOHYKBBY-UHFFFAOYSA-N
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Description

1-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid (CAS 881040-45-5) is a heterocyclic compound with a molecular formula of C₂₆H₂₅N₃O₂ and a molecular weight of 411.5 g/mol . Its structure comprises a biphenyl-substituted imidazo[1,2-a]pyridine core linked via a methylene group to a piperidine-4-carboxylic acid moiety. This compound is categorized as an imidazopyridine derivative, a class known for diverse biological activities, including kinase inhibition and receptor modulation. It is commercially available with a purity of ≥98% (industrial grade) and is supplied in bulk quantities (e.g., 25 kg/drum) .

Properties

IUPAC Name

1-[[2-(4-phenylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c30-26(31)22-13-16-28(17-14-22)18-23-25(27-24-8-4-5-15-29(23)24)21-11-9-20(10-12-21)19-6-2-1-3-7-19/h1-12,15,22H,13-14,16-18H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGPYVKOHYKBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201123653
Record name 1-[(2-[1,1′-Biphenyl]-4-ylimidazo[1,2-a]pyridin-3-yl)methyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881040-45-5
Record name 1-[(2-[1,1′-Biphenyl]-4-ylimidazo[1,2-a]pyridin-3-yl)methyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881040-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-[1,1′-Biphenyl]-4-ylimidazo[1,2-a]pyridin-3-yl)methyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201123653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the biphenyl core. This can be achieved through a Suzuki coupling reaction, which involves the cross-coupling of a boronic acid derivative of biphenyl with an appropriate halide under palladium catalysis[_{{{CITATION{{{2{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). Subsequent steps include the formation of the imidazo[1,2-a]pyridine ring through cyclization reactions and the attachment of the piperidine ring via nucleophilic substitution[{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often require precise control of temperature, pressure, and the use of specific catalysts to ensure efficient production. Purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

The compound has shown potential as an inhibitor of c-KIT kinase, which is implicated in several cancers, including gastrointestinal stromal tumors (GIST) and systemic mastocytosis. Research indicates that derivatives of imidazo[1,2-a]pyridine can effectively inhibit c-KIT mutations, making them promising candidates for cancer therapies .

Case Study:
A study highlighted the synthesis of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives that demonstrated significant inhibition against various c-KIT mutations. These findings suggest that similar compounds like 1-(2-biphenyl-4-yl-imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid could be developed into effective anticancer agents .

Antimicrobial Properties

Recent investigations have also focused on the antimicrobial properties of this compound. It has been evaluated for its effectiveness against bacterial strains such as E. coli and Bacillus spp. The compound exhibited notable antibacterial activity, suggesting its potential use in developing new antimicrobial agents .

Data Table: Antimicrobial Activity

Bacterial StrainInhibition Diameter (mm)
E. coli12 ± 2.1
Bacillus spp15 ± 2.4

Spectrophotometric Determination

The compound has been utilized in analytical chemistry for the spectrophotometric determination of cerium(IV). A novel Schiff base derived from this compound was synthesized and optimized for determining cerium(IV) concentrations in various samples.

Methodology:
The analytical method involved optimizing parameters such as solvent type, acidity, and reaction conditions to achieve a limit of detection (LOD) of 0.115 ppm for cerium(IV) using the complex formed with the ligand derived from the compound .

Data Table: Analytical Performance

ParameterValue
LOD0.115 ppm
Molar Absorptivity2.74×1032.74\times 10^3 L/mol·cm
Recovery Range96% - 102%

Corrosion Inhibition

The compound has been studied for its efficacy as a corrosion inhibitor in various environments. The synthesized complex demonstrated high efficiency in preventing corrosion at low concentrations.

Case Study:
In a study involving corrosion tests, the complex showed an efficiency rate of 99% at concentrations ranging from 50 to 1000 ppm, highlighting its potential application in protective coatings and materials science .

Mechanism of Action

When compared to other similar compounds, 1-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid stands out due to its unique structural features. Similar compounds may include other imidazo[1,2-a]pyridine derivatives or biphenyl-containing molecules. These compounds may share some biological activities but differ in their chemical properties and specific applications.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Analogs

Compound Name (CAS) Molecular Formula Molecular Weight Substituents XLogP3 TPSA (Ų) Rotatable Bonds Reference
Target Compound (881040-45-5) C₂₆H₂₅N₃O₂ 411.5 Biphenyl at C2 2.7 57.8 5
1-(2-Biphenyl-4-yl-6-methyl-imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid (728864-57-1) C₂₇H₂₇N₃O₂ 425.5 Biphenyl at C2 + methyl at C6 1.9 57.8 5
1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)piperidine-4-carboxylic acid (912770-72-0) C₂₀H₁₈N₄O₄ 378.4 Benzo[1,3]dioxole at C2 N/A 86.6 4
1-[2-(4-Fluoro-phenyl)-8-methyl-imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid (N/A) C₂₃H₂₂FN₃O₂ 403.4 4-Fluorophenyl at C2 + methyl at C8 N/A 57.8 5
1-{[6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid (N/A) C₂₃H₂₂ClN₃O₃ 435.9 3-Methoxyphenyl at C2 + Cl at C6 N/A 66.0 6

Key Observations:

Lipophilicity : The target compound (XLogP3 = 2.7) is more lipophilic than the methyl-substituted analog 728864-57-1 (XLogP3 = 1.9), likely due to the biphenyl group’s hydrophobic nature .

Steric Effects : Methyl or halogen substituents (e.g., 728864-57-1, ) may influence binding affinity in biological targets by altering steric interactions.

Key Insights:

  • The biphenyl group in the target compound may favor interactions with hydrophobic protein pockets, as seen in kinase inhibitors .
  • Chloro or fluoro substituents (e.g., ) are common in drug design to enhance bioavailability and target engagement.

Biological Activity

1-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities, making them of significant interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl group linked to an imidazo[1,2-a]pyridine structure, which is further connected to a piperidine derivative. The molecular formula is C22H24N2O2C_{22}H_{24}N_2O_2, with a molecular weight of 348.44 g/mol. Its structural complexity allows it to interact with various biological targets.

PropertyValue
Molecular FormulaC22H24N2O2
Molecular Weight348.44 g/mol
IUPAC Name1-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The biphenyl and imidazo[1,2-a]pyridine moieties are known to facilitate binding to various proteins involved in cellular signaling pathways. This interaction can lead to:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular responses.

These mechanisms suggest potential applications in treating diseases related to enzyme dysregulation and receptor signaling.

Biological Activities

The compound has been studied for several biological activities:

Anticancer Activity : Preliminary studies indicate that the compound exhibits significant anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. For instance, it has been shown to block the growth of cancer cells at various phases of the cell cycle, particularly at G0/G1 and G2/M phases .

Antimicrobial Properties : Research has demonstrated that compounds within this class possess antibacterial and antifungal activities. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting fungal growth through interference with metabolic processes .

Anti-inflammatory Effects : There is evidence suggesting that these compounds may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory responses.

Case Studies

Several studies have highlighted the biological activities of related compounds:

  • Anticancer Studies : A study conducted on a related biphenyl derivative showed that it effectively inhibited tubulin polymerization in cancer cells, leading to enhanced apoptosis rates in vitro. This study emphasized the importance of structural modifications for enhancing anticancer efficacy .
  • Antimicrobial Research : In another study, the synthesis of Schiff bases derived from imidazo[1,2-a]pyridine was explored for their antibacterial properties against various pathogens. The results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .
  • Spectrophotometric Determination : A novel Schiff base derived from similar structures was used in spectrophotometric determination methods for cerium(IV), showcasing the versatility of these compounds in analytical chemistry applications as well as their biological relevance .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., biphenyl protons at δ 7.2–7.8 ppm; piperidine protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ m/z calculated for C₂₆H₂₄N₃O₂: 434.1865) .
  • X-ray Crystallography : Resolve 3D conformation (if crystalline derivatives are available) .

What safety protocols are critical during handling and storage?

Basic Research Question

  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation .
  • Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
  • Decontamination : Spills should be neutralized with sodium bicarbonate and absorbed using vermiculite .

How can preliminary biological activity screening be designed to assess this compound’s therapeutic potential?

Basic Research Question

  • In Vitro Assays :
    • Enzyme Inhibition : Test against kinases (e.g., EGFR, PI3K) at 1–100 µM concentrations .
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Control Compounds : Include structurally similar analogs (e.g., biphenyl-acrylic acid derivatives) to benchmark activity .

How can computational modeling predict target interactions and binding affinities?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina with protein structures (e.g., PDB: 1M17) to simulate binding to kinase domains .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • ADMET Prediction : Calculate logP (e.g., -0.194 for analogs ) and polar surface area to estimate bioavailability.

How should researchers resolve contradictions in reported bioactivity data across studies?

Advanced Research Question

  • Dose-Response Validation : Perform EC₅₀/IC₅₀ assays in triplicate to confirm potency disparities .
  • Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) for binding affinity .
  • Batch Analysis : Check compound purity (>98% via HPLC ) to rule out impurities affecting results .

What structural analogs of this compound have distinct biological profiles, and why?

Advanced Research Question

Compound NameKey Structural DifferencesBiological Activity
(E)-3-([1,1'-Biphenyl]-4-yl)acrylic acidLacks piperidine ringReduced kinase inhibition
4-Biphenylylacetic AcidSimplified acetic acid backboneAnti-inflammatory activity
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acidChloropyrimidine substitutionEnhanced metabolic stability

What methodologies are recommended for assessing metabolic stability and in vivo efficacy?

Advanced Research Question

  • Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and CYP450 interactions .
  • Pharmacokinetics (PK) : Administer 10 mg/kg IV/orally in rodent models; quantify plasma levels via LC-MS/MS .
  • Tissue Distribution : Use radiolabeled (¹⁴C) compound to track accumulation in target organs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid
Reactant of Route 2
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1-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.